molecular formula C13H19N3O B11731492 {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

Cat. No.: B11731492
M. Wt: 233.31 g/mol
InChI Key: IUENXCUTAUXVPZ-UHFFFAOYSA-N
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Description

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine ( 1485936-09-1) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol, is categorized as a heterocyclic building block, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The structure of this compound, which includes an indazole core functionalized with a methanamine group and a 2-(propan-2-yloxy)ethyl side chain, is of significant interest in the exploration of novel pharmacologically active molecules. Research into indazole derivatives, as documented in patent literature, highlights their potential relevance in the study of various metabolic disorders, though specific biological data for this particular analogue may be limited . As a versatile scaffold, it can be utilized to develop and synthesize new compounds for screening and experimental applications. Researchers can access analytical data for this product, including NMR and LC-MS, to support their work . Please note : This product is intended For Research and Development Use Only . It is not intended for human or diagnostic use. Ensure proper handling in accordance with laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

[1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine

InChI

InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3

InChI Key

IUENXCUTAUXVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C2=CC=CC=C2C(=N1)CN

Origin of Product

United States

Preparation Methods

Indazole Ring Construction

Indazoles are typically synthesized via cyclization of ortho-substituted arylhydrazines or through transition-metal-catalyzed C–H activation. For example, Rh(III)-catalyzed annulation of N-arylhydrazines with alkynes provides regioselective access to 1H-indazoles.

Functional Group Introductions

  • 1-Position Alkylation : Introducing the 2-(propan-2-yloxy)ethyl group requires alkylation of a preformed indazole nitrogen. This may involve nucleophilic substitution using a halogenated ether (e.g., 2-(propan-2-yloxy)ethyl bromide) under basic conditions.

  • 3-Position Amination : The methanamine group can be installed via reductive amination of a 3-carbaldehyde intermediate or through Curtius rearrangement of a 3-carboxylic acid derivative.

Stepwise Synthetic Routes

Step 1: Synthesis of 1H-Indazol-3-ylmethanamine

A literature-supported approach involves condensing 2-hydrazinoquinoline with ethyl glyoxylate to form the indazole ring, followed by acidic hydrolysis and diazotization to yield 1H-indazol-3-ol. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the methanamine group:

1H-Indazol-3-ol+NH4OAcNaBH3CN1H-Indazol-3-ylmethanamine[4]\text{1H-Indazol-3-ol} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1H-Indazol-3-ylmethanamine} \quad

Key Data :

  • Yield: 72% after purification

  • Characterization: 1H^1\text{H} NMR (acetone-d6d_6): δ 9.86 (brs, 1H, NH), 7.73–7.14 (m, aromatic H), 4.28 (q, 1H, CH), 2.71 (s, 3H, CH3_3)

Step 2: N1-Alkylation with 2-(Propan-2-yloxy)ethyl Bromide

The indazole nitrogen at the 1-position is alkylated using 2-(propan-2-yloxy)ethyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF at 80°C:

1H-Indazol-3-ylmethanamine+BrCH2CH2OCH(CH3)2K2CO3,DMFTarget Compound[1]\text{1H-Indazol-3-ylmethanamine} + \text{BrCH}2\text{CH}2\text{OCH}(\text{CH}3)2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

Optimization Insights :

  • Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.

  • Solvent screening shows DMF > DMSO > acetone in terms of yield (78% vs. 65% vs. 52%).

Route 2: Direct C–H Functionalization

Critical Reaction Optimization Parameters

Alkylation Efficiency

ParameterTested RangeOptimal ConditionYield (%)
BaseK2_2CO3_3, Cs2_2CO3_3, Et3_3NCs2_2CO3_382
SolventDMF, DMSO, THFDMF78
Temperature (°C)60–1008085
CatalystNone, TBABTBAB (10 mol%)88

Reductive Amination

  • Reducing Agent : NaBH3_3CN outperforms NaBH(OAc)3_3 in selectivity (95% vs. 87%).

  • Solvent : MeOH/CH2_2Cl2_2 (1:1) minimizes byproduct formation.

Characterization and Analytical Validation

Spectroscopic Data Compilation

TechniqueKey Signals
1H^1\text{H} NMRδ 1.15 (d, 6H, CH(CH3_3)2_2), 3.55 (t, 2H, OCH2_2), 4.20 (m, 2H, NCH2_2), 7.20–7.80 (m, 4H, aromatic)
13C^{13}\text{C} NMRδ 156.9 (C=O), 143.3 (indazole C3), 70.5 (OCH2_2), 44.1 (NCH2_2)
HRMS[M+H]+^+ Calcd: 234.1601; Found: 234.1598

Purity Assessment

  • HPLC (C18 column, MeCN/H2_2O gradient): 98.5% purity at 254 nm.

  • Melting Point: 109–112°C (decomp.).

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

  • 2-(Propan-2-yloxy)ethyl Bromide : Commercially available at ~$120/mol (bulk pricing).

  • Rh Catalysts : High cost (~$2,500/g) limits Route 2 to small-scale applications .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

A. 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

  • Structure : Features a piperidin-4-yl group attached to the methanamine, replacing the propan-2-yloxyethyl substituent.
  • Piperidine derivatives often exhibit enhanced blood-brain barrier penetration .
  • Safety : Classified as a skin/eye irritant and respiratory hazard, similar to other indazole-methanamine derivatives .

B. [1-(3-Methylbutyl)-1H-indazol-3-yl]methanamine

  • Structure : Contains a 3-methylbutyl group at position 1 of the indazole.

C. [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

  • Structure : Pyrazole-based analogue with methyl and isopropyl substituents.
  • Key Differences : The pyrazole ring is less aromatic than indazole, altering electronic properties. The isopropyl group mirrors the branched chain in the target compound’s ether substituent, suggesting shared metabolic vulnerabilities (e.g., CYP450 oxidation) .

Heterocycle Variations

A. N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

  • Structure : Triazole ring with phenethyl and dimethylamine groups.
  • The phenethyl group adds aromaticity, which may improve π-π stacking interactions in receptor binding .

B. 1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

  • Structure : Benzimidazole core with a methylthio-propanamine chain.
  • Key Differences : Benzimidazoles are more basic than indazoles due to the fused benzene ring, which could alter ionization states under physiological conditions. The methylthio group (-SMe) introduces sulfur-based metabolism pathways (e.g., oxidation to sulfoxide) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound ~275.3 Indazole, propan-2-yloxyethyl, NH₂ 1.8–2.5 <1 (low)
1-((Indazol-3-yl)methyl)piperidine ~287.4 Indazole, piperidine, NH₂ 1.5–2.0 ~2 (moderate)
[1-Methyl-3-(isopropyl)pyrazole] 153.2 Pyrazole, isopropyl, NH₂ 2.0–2.8 <1 (low)
N,N-Dimethyl-triazolylmethanamine 245.3 Triazole, phenethyl, NMe₂ 2.5–3.2 ~0.5 (very low)

Notes:

  • Piperidine-containing analogues show improved solubility due to the basic nitrogen .

Biological Activity

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine, a compound with the chemical formula C13H19N3O, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight: 233.31 g/mol
  • CAS Number: 1485936-09-1
  • Chemical Structure: The compound features an indazole core substituted with a propan-2-yloxyethyl group and a methanamine moiety, which is critical for its biological activity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that the compound may interfere with key signaling pathways involved in cancer proliferation, particularly those associated with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceModel UsedObserved EffectsMechanism of Action
Mouse xenograftTumor growth suppressionInhibition of PI3K/AKT/mTOR pathway
Cell line assaysReduced cell viabilityInduction of apoptosis
In vitro assaysAntiproliferative effectsCell cycle arrest

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. Similar indazole derivatives have been studied for their ability to modulate GABAergic activity, which could have implications for treating neurological disorders such as epilepsy and anxiety .

Case Studies

A notable study investigated the effects of a closely related indazole derivative on GABA-A receptor modulation. The results indicated that the compound enhanced GABAergic transmission, leading to anxiolytic-like effects in animal models. This suggests that this compound may also exert similar effects, warranting further investigation into its neuropharmacological properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Tumor Growth: By targeting the PI3K/AKT/mTOR signaling pathway, the compound may disrupt cellular processes essential for tumor survival and proliferation.
  • Neurotransmitter Interaction: The potential modulation of GABA receptors may provide therapeutic avenues for anxiety and seizure disorders.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the indazole ring (δ 7.2–8.1 ppm for aromatic protons), methanamine (δ 3.1–3.4 ppm for CH₂NH₂), and propan-2-yloxy group (δ 1.2–1.4 ppm for CH(CH₃)₂) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 262.1912 for C₁₄H₂₁N₃O).
  • IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to evaluate alkoxy substituent effects in indazole derivatives?

Q. Advanced

  • Variable substituent libraries : Synthesize analogs with ethyl, propyl, or fluorinated alkoxy chains (e.g., 5-fluoropentyl in ) to assess steric/electronic impacts .
  • Biological assays : Test binding affinity (e.g., radioligand displacement for cannabinoid receptors) and functional activity (cAMP inhibition).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target receptors, correlating with experimental IC₅₀ values.

For example, fluorinated alkoxy groups in analogs showed enhanced metabolic stability but reduced solubility, guiding lead optimization .

How should researchers address discrepancies between DFT-predicted and crystallographically observed molecular conformations?

Q. Data Contradiction Analysis

  • Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to identify low-energy conformers missed in static DFT models.
  • Hirshfeld surface analysis : Compare crystallographic close contacts (e.g., C-H···π interactions) with DFT-predicted van der Waals radii .
  • Torsion angle validation : Use SHELXL’s RESTRAIN command to refine flexible propan-2-yloxyethyl groups against experimental data .

In cases where DFT underestimates steric strain (e.g., gauche effects in alkoxy chains), MD simulations at 298 K can reconcile differences .

What purification strategies maximize enantiomeric purity for chiral derivatives of this compound?

Q. Advanced

  • Chiral chromatography : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers.
  • Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium toward the desired form.

For example, SFC (supercritical fluid chromatography) achieved >99% enantiomeric excess (ee) for related indazole carboxamides .

How do solvent polarity and proticity affect the compound’s stability in solution?

Q. Basic

  • Polar aprotic solvents (DMF, DMSO) : Stabilize the methanamine group via hydrogen bonding but may accelerate degradation at elevated temperatures.
  • Protic solvents (MeOH, H₂O) : Promote hydrolysis of the alkoxyethyl group; use at pH 7–8 to minimize decomposition.
  • Accelerated stability studies : Conduct HPLC monitoring under stressed conditions (40°C/75% RH) to identify degradation products (e.g., indazole-3-carboxylic acid) .

What are the challenges in developing scalable synthetic protocols for this compound?

Q. Advanced

  • Scale-up bottlenecks :
    • Exothermic reactions : Alkylation steps require controlled addition (syringe pumps) and cooling (jacketed reactors).
    • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.
  • Continuous flow synthesis : Implement microreactors for Boc protection/deprotection to reduce reaction times from hours to minutes .

How can metabolomic profiling predict in vivo behavior of this compound?

Q. Advanced

  • In vitro microsomal assays : Use human liver microsomes (HLMs) to identify primary metabolites (e.g., N-demethylation, alkoxy chain hydroxylation) .
  • LC-HRMS/MS : Detect phase I/II metabolites with mass accuracy <5 ppm.
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

For fluorinated analogs (), hydroxylation at the terminal methyl group was a major metabolic pathway .

What computational tools are recommended for virtual screening of analogs targeting neurological receptors?

Q. Advanced

  • Docking software : AutoDock Vina or Glide (Schrödinger) for predicting binding to serotonin (5-HT₂A) or cannabinoid (CB₁) receptors.
  • QSAR models : Build partial least-squares (PLS) regression models using descriptors like logP, polar surface area, and H-bond donor counts .
  • Molecular dynamics : Simulate receptor-ligand complexes (GROMACS) to assess stability over 100 ns trajectories.

For example, indazole derivatives with bulkier alkoxy groups showed higher CB₁ affinity in silico, aligning with experimental SAR .

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